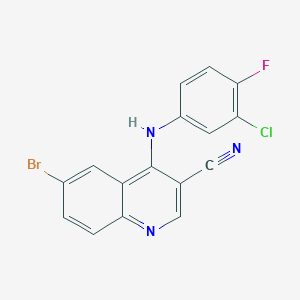
6-Bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-aminoquinoline.
Bromination: The 4-aminoquinoline is then brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Nitrile Introduction: The nitrile group is introduced at the 3rd position through a reaction with a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinoline: A precursor in the synthesis of the compound.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics with a quinoline core.
Uniqueness
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is unique due to the presence of multiple halogen atoms, which can enhance its reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms in the structure is not commonly found in other quinoline derivatives, making this compound a valuable subject for research.
Propiedades
Número CAS |
915369-04-9 |
|---|---|
Fórmula molecular |
C16H8BrClFN3 |
Peso molecular |
376.61 g/mol |
Nombre IUPAC |
6-bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H8BrClFN3/c17-10-1-4-15-12(5-10)16(9(7-20)8-21-15)22-11-2-3-14(19)13(18)6-11/h1-6,8H,(H,21,22) |
Clave InChI |
IAAKBYQRKJXESB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C#N)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12924737.png)
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
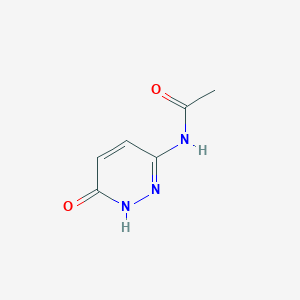
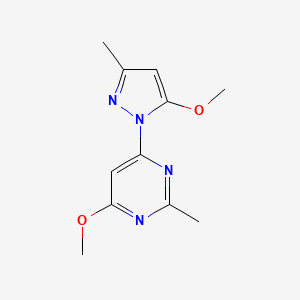
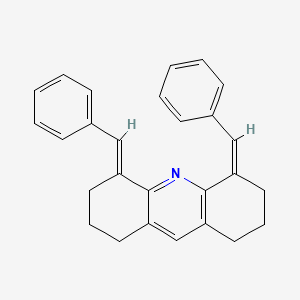
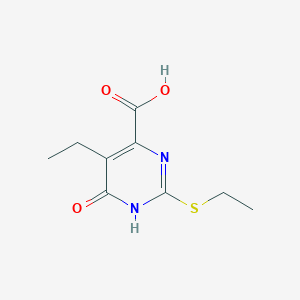
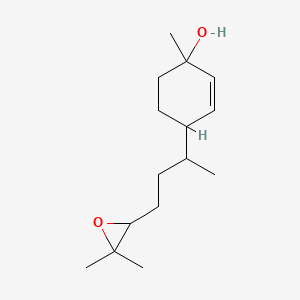
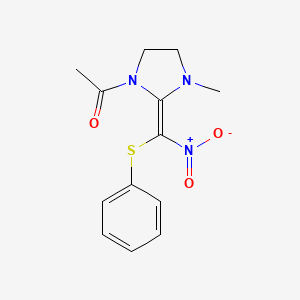
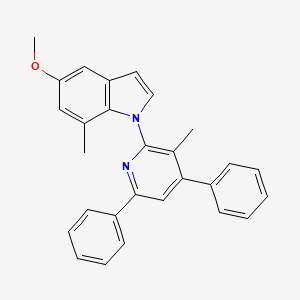
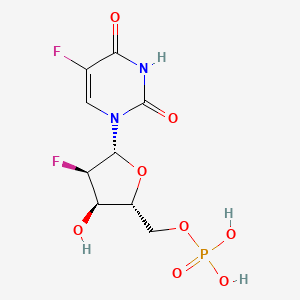

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)

